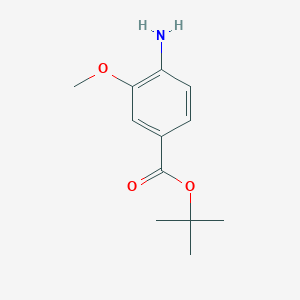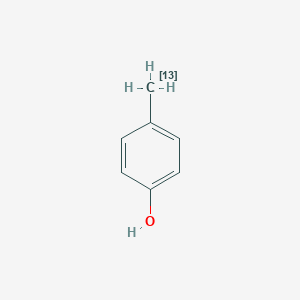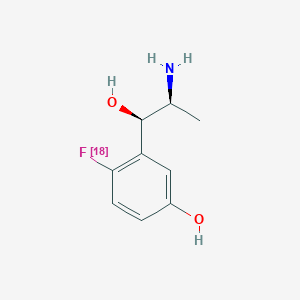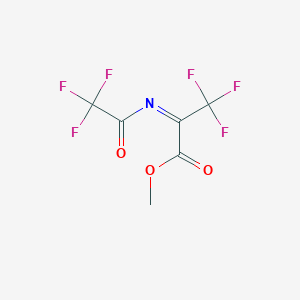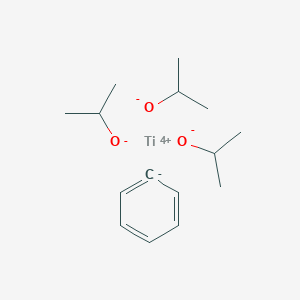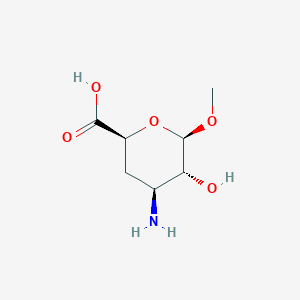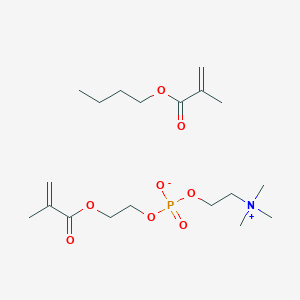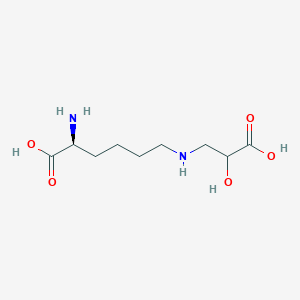
3-(N(epsilon)-Lysino)lactic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(N(epsilon)-Lysino)lactic acid (Lys-Lac) is a naturally occurring compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of lactic acid and lysine, two important biomolecules in the human body. Lys-Lac has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research in several areas.
作用機序
The mechanism of action of 3-(N(epsilon)-Lysino)lactic acid is not fully understood. However, studies have suggested that 3-(N(epsilon)-Lysino)lactic acid may exert its effects through various pathways, including the regulation of gene expression and the modulation of cellular signaling pathways.
生化学的および生理学的効果
3-(N(epsilon)-Lysino)lactic acid has been found to exhibit various biochemical and physiological effects. Studies have suggested that 3-(N(epsilon)-Lysino)lactic acid may have anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, 3-(N(epsilon)-Lysino)lactic acid has been found to exhibit potential neuroprotective effects.
実験室実験の利点と制限
One advantage of using 3-(N(epsilon)-Lysino)lactic acid in lab experiments is its natural origin, making it a potentially safer and more environmentally friendly alternative to synthetic compounds. However, one limitation of using 3-(N(epsilon)-Lysino)lactic acid is its limited availability, which may hinder its widespread use in research.
将来の方向性
There are several potential future directions for research involving 3-(N(epsilon)-Lysino)lactic acid. One possible direction is the development of 3-(N(epsilon)-Lysino)lactic acid-based natural preservatives for use in the food industry. Another potential direction is the investigation of 3-(N(epsilon)-Lysino)lactic acid's potential neuroprotective effects for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-(N(epsilon)-Lysino)lactic acid and its potential applications in various fields.
合成法
3-(N(epsilon)-Lysino)lactic acid can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of lactic acid with lysine in the presence of specific chemicals, while enzymatic synthesis involves the use of enzymes to catalyze the reaction between lactic acid and lysine. Enzymatic synthesis is considered to be more efficient and environmentally friendly compared to chemical synthesis.
科学的研究の応用
3-(N(epsilon)-Lysino)lactic acid has been studied extensively in various scientific fields, including food science, medicine, and biotechnology. In food science, 3-(N(epsilon)-Lysino)lactic acid has been found to exhibit antimicrobial properties, making it a potential natural preservative. In medicine, 3-(N(epsilon)-Lysino)lactic acid has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. In biotechnology, 3-(N(epsilon)-Lysino)lactic acid has been studied for its potential use in the production of biodegradable plastics.
特性
CAS番号 |
116448-40-9 |
|---|---|
製品名 |
3-(N(epsilon)-Lysino)lactic acid |
分子式 |
C9H18N2O5 |
分子量 |
234.25 g/mol |
IUPAC名 |
(2S)-2-amino-6-[(2-carboxy-2-hydroxyethyl)amino]hexanoic acid |
InChI |
InChI=1S/C9H18N2O5/c10-6(8(13)14)3-1-2-4-11-5-7(12)9(15)16/h6-7,11-12H,1-5,10H2,(H,13,14)(H,15,16)/t6-,7?/m0/s1 |
InChIキー |
AWTWOFFPZHOMHF-PKPIPKONSA-N |
異性体SMILES |
C(CCNCC(C(=O)O)O)C[C@@H](C(=O)O)N |
SMILES |
C(CCNCC(C(=O)O)O)CC(C(=O)O)N |
正規SMILES |
C(CCNCC(C(=O)O)O)CC(C(=O)O)N |
同義語 |
3-(N(epsilon)-lysino)lactic acid 3-NLLA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



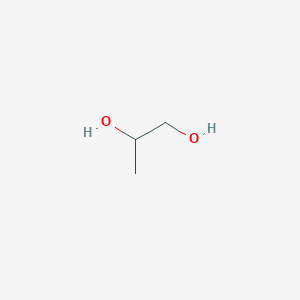
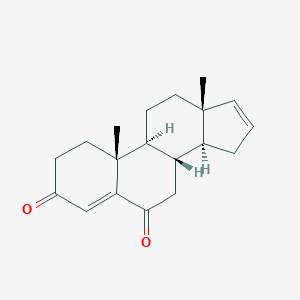
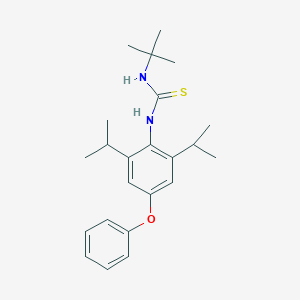
![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)
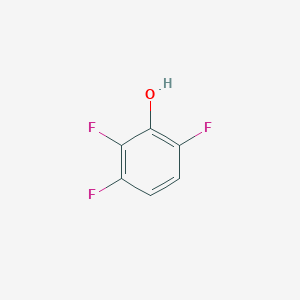
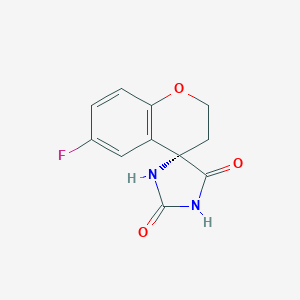
![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)
